molecular formula C11H16Cl3FN2 B15300673 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride

Cat. No.: B15300673
M. Wt: 301.6 g/mol
InChI Key: DOTNUXDLNSZYAB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a halogenated pyridine derivative with a piperidine side chain, modified as a dihydrochloride salt. Its structure features a pyridine core substituted with chlorine (Cl) at position 3, fluorine (F) at position 5, and a piperidin-2-ylmethyl group at position 2. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, likely as a precursor or intermediate in drug synthesis.

Properties

Molecular Formula

C11H16Cl3FN2

Molecular Weight

301.6 g/mol

IUPAC Name

3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride

InChI

InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H

InChI Key

DOTNUXDLNSZYAB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Directed Halogenation of Pyridine Derivatives

Electrophilic halogenation is a critical method for introducing chloro and fluoro groups at the 3- and 5-positions of the pyridine ring. Directed ortho-metalation (DoM) strategies enable regioselective substitution:

  • Lithiation-Mediated Chlorination : Treating 4-methylpyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 3-position, which reacts with hexachloroethane to install chlorine.
  • Fluorination via Balz-Schiemann Reaction : Subsequent diazotization of the 5-amino intermediate (formed via nitration and reduction) with hydrofluoric acid yields the 5-fluoro substituent.

Alternative Halogenation Routes

Palladium-catalyzed cross-coupling reactions offer complementary pathways:

  • Buchwald-Hartwig Amination : While typically used for C–N bond formation, modified conditions with aryl chlorides and fluoroaryl boronic acids can introduce halogenated side chains.

Introduction of the Piperidine-Methyl Side Chain

The incorporation of the (piperidin-2-yl)methyl group at the 4-position of the pyridine ring requires careful stereochemical control and functional group compatibility.

Reductive Amination Strategy

A two-step process involving imine formation followed by reduction:

  • Condensation : Reacting 4-formyl-3-chloro-5-fluoropyridine with piperidin-2-ylmethanamine in the presence of molecular sieves (to absorb water) forms the imine intermediate.
  • Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, yielding the free base of the target compound.

Nucleophilic Substitution

Alternative routes utilize activated pyridine intermediates:

  • Mitsunobu Reaction : Coupling 4-hydroxy-3-chloro-5-fluoropyridine with piperidin-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation, though this method requires protective group strategies for the piperidine nitrogen.

Salt Formation and Purification

The final dihydrochloride salt is generated via protonation of the free base:

Acidic Treatment

  • Hydrochloric Acid Quenching : Dissolving the free base in anhydrous ethanol and bubbling hydrogen chloride gas through the solution precipitates the dihydrochloride salt.
  • Crystallization : Recrystallization from a mixture of ethanol and diethyl ether enhances purity, with typical yields exceeding 75%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Challenges
Reductive Amination Imine condensation, reduction 68–72 High stereoselectivity Moisture-sensitive conditions
Nucleophilic Substitution Mitsunobu coupling 55–60 Avoids protective groups Limited scalability
Cross-Coupling Palladium catalysis 50–65 Regioselective Requires expensive catalysts

Mechanistic Insights and Optimization

Role of Molecular Sieves in Condensation

The use of 3Å molecular sieves in imine condensation reactions (e.g., in reductive amination) critically enhances yields by trapping water and shifting equilibrium toward product formation.

Protective Group Strategies

Temporary protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during halogenation steps, with subsequent deprotection using trifluoroacetic acid (TFA).

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) and acetonitrile are preferred for halogenation steps due to their ability to stabilize ionic intermediates.
  • Cost-Effective Workup : Liquid-liquid extraction with dichloromethane and water minimizes solvent waste in large-scale syntheses.

Chemical Reactions Analysis

Halogenation of Pyridine Derivatives

The synthesis likely begins with halogenation of a pyridine framework. For example, 3-bromo-5-fluoropyridine undergoes lithiation using n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at −78°C to −70°C , followed by alkylation with hexachloroethane to install a chloro group . This reaction sequence is critical for introducing the 4-chloro substituent:

  • Stage 1 : Formation of a lithiated intermediate via deprotonation.

  • Stage 2 : Electrophilic quenching with hexachloroethane to yield 3-bromo-4-chloro-5-fluoropyridine .

Table 1: Reaction Conditions for Halogenation

ReagentSolventTemperatureDuration
n-Butyllithium (2.5 M in hexanes)THF−78°C to −70°C1 h
HexachloroethaneTHF−78°C to 20°C30 mins

Dihydrochloride Salt Formation

The final step involves protonation of the amine group to form the dihydrochloride salt. This is achieved by treating the compound with HCl in a solvent like ether, followed by filtration and drying .

Lithiation and Alkylation

The lithiation of 3-bromo-5-fluoropyridine with n-butyllithium/diisopropylamine generates a reactive aromatic lithium species. Subsequent quenching with hexachloroethane introduces a chloro group at the 4-position via electrophilic substitution .

Reductive Amination

In the reductive amination pathway (e.g., from cyanohydrins), the ketone group reacts with an amine to form an imine intermediate, which is reduced to a secondary amine using sodium cyanoborohydride . This step is critical for attaching the piperidin-2-ylmethyl group.

Suzuki Coupling

Aryl–boronate esters react with aryl halides in the presence of a palladium catalyst to form biaryl linkages. This method is commonly used to introduce substituted aromatic groups, such as the piperidin-2-ylmethyl moiety .

NMR Characterization

The compound’s structure is confirmed via ¹H NMR , showing distinct signals for aromatic protons and the piperidine ring. For example, the singlet at δ 8.77–8.75 ppm corresponds to aromatic protons, while the piperidine protons appear in the aliphatic region .

Yield and Purity

The reaction yields are typically 60–89% for key steps, with purification achieved via filtration, chromatography, or recrystallization .

Scientific Research Applications

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is extensively used in scientific research due to its diverse applications. Some of its applications include:

    Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and selected analogs:

Compound Name Core Structure Substituents Salt Form Key Applications
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride Pyridine Cl (C3), F (C5), piperidin-2-ylmethyl (C4) Dihydrochloride Pharmaceutical intermediate (inferred)
4-(Diphenylmethoxy)piperidine Hydrochloride Piperidine Diphenylmethoxy group Hydrochloride Research chemical, potential CNS agent
Pyridoxal Hydrochloride Pyridine Hydroxymethyl (C5), hydroxy (C3), aldehyde (C4) Hydrochloride Vitamin B6 derivative, metabolic cofactor
5-Bromopyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Bromine (C5) None (neutral compound) Medicinal chemistry building block
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Piperidine-linked ester Fluorophenyl, ethyl ester None Synthetic intermediate for drug design
Key Observations:
  • Salt Form : The dihydrochloride salt likely offers higher aqueous solubility than neutral analogs like 5-bromopyrazolo[1,5-a]pyridine, critical for bioavailability .
  • Piperidine Modifications : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, the target compound’s piperidine is directly attached to the pyridine ring, reducing steric hindrance and possibly improving receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl Pyridoxal HCl
Molecular Weight ~350 g/mol (estimated) ~329.8 g/mol 241.6 g/mol
Solubility High (dihydrochloride salt) Moderate (hydrochloride salt) High (hydrochloride salt)
LogP ~2.5 (estimated, due to halogens) ~3.8 (diphenylmethoxy group) -0.5 (polar substituents)
  • LogP : The target compound’s moderate lipophilicity (estimated LogP ~2.5) balances membrane permeability and solubility, contrasting with Pyridoxal Hydrochloride’s hydrophilic nature .
  • Stability : Dihydrochloride salts generally exhibit better thermal stability than neutral compounds, advantageous for storage and formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride, and how can purity be ensured?

  • Methodology :

  • Step 1 : Nucleophilic substitution reactions using piperidine derivatives and halogenated pyridine precursors under basic conditions (e.g., triethylamine in dichloromethane at room temperature) .

  • Step 2 : Purification via recrystallization or column chromatography with polar solvents (e.g., methanol/water mixtures) to isolate the dihydrochloride salt .

  • Step 3 : Validate purity using HPLC (≥95% purity threshold) and characterize via 1H^1H-NMR and mass spectrometry .

    • Key Considerations :
  • Monitor reaction pH to avoid decomposition of the piperidine moiety.

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety and Storage Guidelines :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact; rinse immediately with water if exposed .
  • Storage : Keep in airtight, light-resistant containers at -20°C. Desiccate to prevent hygroscopic degradation .
    • Stability Data :
ConditionStability
Room Temperature≤7 days (degradation observed via HPLC)
-20°C≥12 months (no significant degradation)

Q. What analytical techniques are critical for characterizing this compound?

  • Core Methods :

  • Structural Confirmation : 1H^1H-NMR (DMSO-d6) for piperidine proton signals (δ 2.8–3.5 ppm) and pyridine ring protons (δ 7.1–8.3 ppm) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
    • Advanced Techniques :
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved for this compound?

  • Troubleshooting Framework :

Pharmacokinetic Factors : Assess metabolic stability using liver microsomes (e.g., human/rat) to identify rapid degradation pathways .

Solubility Limitations : Perform dose-response studies in physiological buffers (PBS, pH 7.4) to rule out false negatives due to poor solubility .

Target Engagement : Use radioligand binding assays or CRISPR-Cas9 knockouts to confirm specificity for intended receptors .

  • Case Study :

  • Inconsistent IC50 values in kinase assays were traced to residual DMSO (>0.1%) altering protein conformation. Solution: Use lower solvent concentrations and validate with orthogonal assays .

Q. What strategies can optimize the compound’s selectivity for neurological targets over off-target receptors?

  • Design and Testing :

  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups) near the piperidine nitrogen to reduce off-target binding .
  • Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with G-protein-coupled receptors (GPCRs) .
    • Experimental Validation :
ModificationSelectivity Ratio (Target/Off-Target)
Parent Compound1:3.2
Methyl-Substituted Analog1:1.1

Q. How can researchers address discrepancies in reported toxicity profiles across cell lines?

  • Methodological Adjustments :

  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for uniformity) and normalize viability assays to ATP content (CellTiter-Glo®) .
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify pathways affected by cytotoxic doses .
    • Data Normalization :
  • Express toxicity as % viability relative to vehicle controls, with ≥3 biological replicates to account for inter-experimental variability .

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